molecular formula C13H8Br3NO2 B11997392 3,5-dibromo-N-(3-bromophenyl)-2-hydroxybenzamide CAS No. 4214-46-4

3,5-dibromo-N-(3-bromophenyl)-2-hydroxybenzamide

Cat. No.: B11997392
CAS No.: 4214-46-4
M. Wt: 449.92 g/mol
InChI Key: KRPWMNFBRGKOFE-UHFFFAOYSA-N
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Description

3,5-dibromo-N-(3-bromophenyl)-2-hydroxybenzamide: is a chemical compound with the molecular formula C15H10Br3NO2. It consists of a benzene ring substituted with bromine atoms and a hydroxybenzamide group. The compound’s structure is as follows:

Structure:C15H10Br3NO2\text{Structure:} \quad \text{C}_{15}\text{H}_{10}\text{Br}_{3}\text{NO}_{2} Structure:C15​H10​Br3​NO2​

Preparation Methods

Synthetic Routes: The synthetic routes for this compound involve the bromination of a suitable precursor. One approach is the bromination of 2-hydroxybenzamide using bromine or a brominating agent. The reaction proceeds as follows:

2-hydroxybenzamide+Br23,5-dibromo-N-(3-bromophenyl)-2-hydroxybenzamide\text{2-hydroxybenzamide} + \text{Br}_2 \rightarrow \text{this compound} 2-hydroxybenzamide+Br2​→this compound

Industrial Production: Industrial production methods may vary, but the key step remains the bromination of 2-hydroxybenzamide. Optimization of reaction conditions, such as temperature, solvent, and catalyst, ensures efficient production.

Chemical Reactions Analysis

Reactions:

    Bromination: The compound readily undergoes bromination due to the presence of electron-rich aromatic rings. Bromine substitutes hydrogen atoms on the benzene ring.

    Hydroxylation: The hydroxybenzamide group can participate in hydroxylation reactions.

    Substitution: The bromine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions:
  • Bromine (Br2) : Used for bromination.
  • Base (e.g., NaOH) : For hydroxylation.
  • Nucleophiles (e.g., amines) : For substitution reactions.

Major Products: The major product is the title compound itself, 3,5-dibromo-N-(3-bromophenyl)-2-hydroxybenzamide.

Scientific Research Applications

This compound finds applications in:

  • Medicinal Chemistry : As a potential drug candidate due to its structural features.
  • Biological Studies : Investigating its effects on cellular processes.
  • Materials Science : Incorporation into polymers or materials for specific properties.

Mechanism of Action

The exact mechanism of action is context-dependent. It may involve interactions with specific receptors, enzymes, or cellular pathways. Further research is needed to elucidate its precise mode of action.

Comparison with Similar Compounds

. These compounds share bromine substitution patterns but differ in functional groups.

Properties

CAS No.

4214-46-4

Molecular Formula

C13H8Br3NO2

Molecular Weight

449.92 g/mol

IUPAC Name

3,5-dibromo-N-(3-bromophenyl)-2-hydroxybenzamide

InChI

InChI=1S/C13H8Br3NO2/c14-7-2-1-3-9(4-7)17-13(19)10-5-8(15)6-11(16)12(10)18/h1-6,18H,(H,17,19)

InChI Key

KRPWMNFBRGKOFE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)NC(=O)C2=C(C(=CC(=C2)Br)Br)O

Origin of Product

United States

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